

Purity analysis of Dioleyl adipate for research use

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An In-depth Technical Guide to the Purity Analysis of **Dioleyl Adipate** for Research Applications

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive overview of the analytical methods for assessing the purity of **Dioleyl adipate**, a key excipient and research chemical. Ensuring the high purity of **Dioleyl adipate** is critical for the reliability and reproducibility of experimental results.

Physicochemical Properties of Dioleyl Adipate

Dioleyl adipate is the diester of oleyl alcohol and adipic acid. Its physical and chemical properties are summarized in the table below.



Property	Value	
CAS Number	40677-77-8[1][2]	
Molecular Formula	C42H78O4[1]	
Molecular Weight	647.07 g/mol [1]	
Appearance	Colorless to pale yellow, oily liquid	
Boiling Point	677.5 °C at 760 mmHg[1]	
Density	0.903 g/cm ³ [1]	
Solubility	Insoluble in water; soluble in most organic solvents[3]	

Analytical Methods for Purity Assessment

A multi-pronged approach is necessary for the comprehensive purity analysis of **Dioleyl adipate**. This involves chromatographic, spectroscopic, and wet chemistry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of **Dioleyl adipate** and identifying potential impurities.[4]

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **Dioleyl adipate** sample into a 10 mL volumetric flask.
 - Dissolve the sample in dichloromethane and make up to the mark.
 - Further dilute as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 100 μg/mL).



- Instrumentation:
 - o GC System: Agilent 7890A GC or equivalent.
 - MS System: Agilent 5975C Mass Selective Detector or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent.[5]
- · GC Conditions:
 - Inlet Temperature: 300 °C[5]
 - Injection Volume: 1 μL (split mode, 5:1)[5]
 - o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp to 200 °C at 25 °C/min, hold for 2 minutes.[5]
 - Ramp to 315 °C at 5 °C/min, hold for 5 minutes.[5]
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-700.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to determine the purity of **Dioleyl adipate** and quantify non-volatile impurities.



Experimental Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Dioleyl adipate** (1 mg/mL) in acetonitrile.
 - Dilute the stock solution to a working concentration of approximately 100 μg/mL with the mobile phase.
- Instrumentation:
 - HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water.
 - Start with 75% acetonitrile / 25% water.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - o Detection Wavelength: 210 nm.
 - Injection Volume: 10 μL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an accurate determination of the purity of **Dioleyl adipate** without the need for a specific reference standard of the analyte.[6]

Experimental Protocol:

Sample Preparation:



- Accurately weigh about 20 mg of the Dioleyl adipate sample into an NMR tube.
- Add a known amount of a certified internal standard (e.g., maleic acid).
- Dissolve the sample and internal standard in a known volume of deuterated chloroform (CDCl₃).
- NMR Acquisition:
 - Spectrometer: Bruker Avance III 400 MHz or equivalent.
 - Solvent: CDCl₃.
 - Experiment: ¹H NMR.
 - Key Parameters:
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals
 of interest to ensure full relaxation and accurate integration.
- · Data Processing:
 - Integrate the signals corresponding to the **Dioleyl adipate** and the internal standard.
 - Calculate the purity of the **Dioleyl adipate** based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Water Content by Karl Fischer Titration

This method is used to determine the water content in the **Dioleyl adipate** sample.[7][8]

Experimental Protocol:

- Instrumentation: Volumetric Karl Fischer titrator.[9]
- · Reagents: Karl Fischer reagent, methanol.
- Procedure:



- Standardize the Karl Fischer reagent with a known amount of water or a water standard.
- Accurately weigh a suitable amount of the **Dioleyl adipate** sample and transfer it to the titration vessel containing methanol.
- Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
- Calculate the water content as a percentage.

Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[10][11]

Experimental Protocol:

- Reagents:
 - Ethanol/ether mixture (1:1 v/v), neutralized.
 - 0.1 M Potassium Hydroxide (KOH) solution, standardized.
 - Phenolphthalein indicator solution.[10]
- Procedure:
 - Accurately weigh about 10 g of the Dioleyl adipate sample into a flask.
 - Add 50 mL of the neutralized ethanol/ether mixture and a few drops of phenolphthalein indicator.
 - Titrate with the 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
 - Calculate the acid value using the following formula: Acid Value = (V × N × 56.1) / W
 Where: V = volume of KOH solution in mL N = normality of the KOH solution W = weight of the sample in grams

Saponification Value



The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Experimental Protocol:

- · Reagents:
 - 0.5 M alcoholic Potassium Hydroxide (KOH) solution.
 - 0.5 M Hydrochloric Acid (HCl) solution, standardized.
 - Phenolphthalein indicator solution.
- Procedure:
 - Accurately weigh about 2 g of the Dioleyl adipate sample into a flask.
 - Add 25 mL of the 0.5 M alcoholic KOH solution.
 - Heat the mixture under reflux for 30 minutes.
 - Allow to cool and add a few drops of phenolphthalein indicator.
 - Titrate the excess KOH with the 0.5 M HCl solution.
 - Perform a blank titration under the same conditions.
 - Calculate the saponification value using the following formula: Saponification Value = ((B S) × N × 56.1) / W Where: B = volume of HCl solution for the blank in mL S = volume of HCl solution for the sample in mL N = normality of the HCl solution W = weight of the sample in grams

Summary of Specifications for Research-Grade Dioleyl Adipate

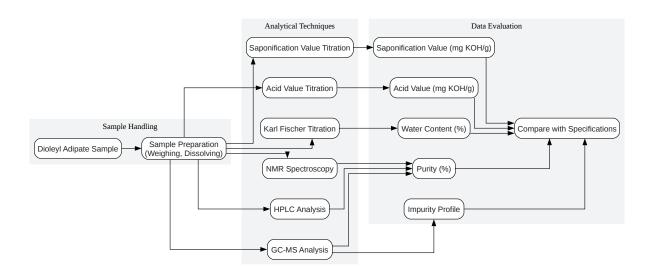
The following table summarizes the recommended specifications for research-grade **Dioleyl** adipate.



Parameter	Specification	Analytical Method
Purity	≥ 98%	GC-MS, HPLC
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, FT-IR
Water Content	≤ 0.1%	Karl Fischer Titration
Acid Value	≤ 0.5 mg KOH/g	Titration
Saponification Value	170 - 180 mg KOH/g	Titration
Appearance	Clear, colorless to pale yellow liquid	Visual

Visualizations

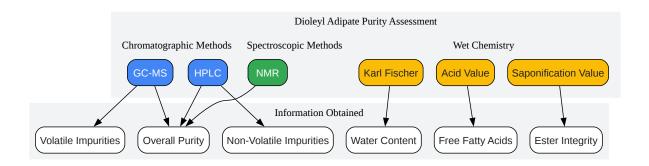




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Caption: Workflow for the Purity Analysis of **Dioleyl Adipate**.





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Caption: Relationship Between Analytical Methods and Purity Attributes.

Conclusion

The purity of **Dioleyl adipate** is a critical factor for its use in research and development. A combination of chromatographic, spectroscopic, and wet chemistry methods provides a comprehensive assessment of its quality. The protocols and specifications outlined in this guide are intended to assist researchers in establishing robust quality control procedures for **Dioleyl adipate**, thereby ensuring the integrity and reproducibility of their scientific work.

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